molecular formula C14H21N3 B11875511 2-((4-Methylpiperazin-1-yl)methyl)indoline

2-((4-Methylpiperazin-1-yl)methyl)indoline

Cat. No.: B11875511
M. Wt: 231.34 g/mol
InChI Key: HJSYJQQKBBGARB-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazin-1-yl)methyl)indoline is a nitrogen-containing heterocyclic compound with the CAS Number 1502041-38-4 and a molecular formula of C14H21N3 . It features an indoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules . The 4-methylpiperazinyl methyl substitution is a common pharmacophore that can influence the physicochemical properties and biological activity of the molecule. In pharmaceutical research, such indoline derivatives are valued as versatile synthetic intermediates and building blocks in the discovery and development of new therapeutic agents . The indole scaffold, closely related to indoline, is known to be incorporated into compounds with diverse pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects . The presence of the methylpiperazine moiety can enhance solubility and provide a handle for further functionalization, making this compound a valuable template for constructing libraries of molecules for biological screening. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in various chemical and pharmacological studies. It is supplied For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,13,15H,6-11H2,1H3

InChI Key

HJSYJQQKBBGARB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2CC3=CC=CC=C3N2

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Methylpiperazin 1 Yl Methyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a comprehensive structural assignment of 2-((4-Methylpiperazin-1-yl)methyl)indoline can be achieved.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of a related indole (B1671886) derivative, 2-((4-methylpiperazin-1-yl)methyl)-1H-indole, shows characteristic signals that can be extrapolated to the indoline (B122111) structure. derpharmachemica.com

Key proton signals include a singlet for the N-methyl protons at approximately δ 2.29 ppm. derpharmachemica.com The eight protons of the piperazine (B1678402) ring typically appear as a broad singlet or a series of multiplets between δ 2.34 and δ 2.45 ppm. derpharmachemica.com The methylene (B1212753) bridge protons (-CH₂) connecting the indoline and piperazine rings are observed as a singlet at around δ 3.62 ppm. derpharmachemica.com The aromatic protons of the indoline ring system present as a multiplet in the range of δ 7.17 to δ 7.29 ppm. derpharmachemica.com A broad singlet corresponding to the indoline N-H proton is also expected, typically appearing downfield, around δ 8.59 ppm in the indole analogue. derpharmachemica.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N-CH₃~2.29Singlet
Piperazinyl protons~2.34 - 2.45Broad Singlet / Multiplet
-CH₂- (bridge)~3.62Singlet
Aromatic protons~7.17 - 7.29Multiplet
N-H (indoline)~8.59Broad Singlet
Note: Data extrapolated from the closely related compound 2-((4-methylpiperazin-1-yl)methyl)-1H-indole. derpharmachemica.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Based on data from analogous structures, the N-methyl carbon of the piperazine ring is expected to resonate at a distinct chemical shift. rsc.orgchemicalbook.com The carbons of the piperazine ring typically appear in the aliphatic region of the spectrum. The methylene bridge carbon, linking the two heterocyclic systems, will also have a characteristic signal. The aromatic carbons of the indoline ring will be observed in the downfield region, with their specific chemical shifts influenced by their position on the ring and the electronic effects of the substituents.

Carbon Assignment Expected Chemical Shift Range (δ, ppm)
N-CH₃45 - 50
Piperazinyl carbons50 - 60
-CH₂- (bridge)60 - 65
Aromatic carbons (indoline)110 - 150
Note: Expected chemical shift ranges are based on general values for similar functional groups and may vary.

2D NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. The molecular formula of this compound is C₁₄H₂₁N₃, which corresponds to a molecular weight of 231.34 g/mol .

In mass spectral analysis, this compound is expected to exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For instance, the related compound 2-(4-methylpiperazin-1-yl)methyl-1H-indole shows a clear [M+H]⁺ peak at m/z 230.2, confirming its molecular weight. derpharmachemica.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such molecules often involve the cleavage of the bond between the indoline ring and the methylene bridge, or fragmentation within the piperazine ring.

Ion m/z (expected) Description
[M+H]⁺232.3Protonated molecular ion
[M]⁺231.3Molecular ion
Note: The exact m/z values may vary slightly depending on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the indoline ring, which typically appears as a sharp to moderately broad band in the region of 3100-3500 cm⁻¹. derpharmachemica.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2800-3100 cm⁻¹. derpharmachemica.com Specifically, the aliphatic C-H stretches from the methyl and methylene groups on the piperazine ring, as well as the methylene bridge, would appear in the 2800-3000 cm⁻¹ range. mdpi.com Bending vibrations for the CH₂ and CH₃ groups would be expected in the 1350-1470 cm⁻¹ region. The C-N stretching vibrations of the amines would likely be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (indoline)3100 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2800 - 3000
C-N stretch1000 - 1350
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. While specific crystallographic data for this compound was not found in the provided search results, analysis of closely related structures reveals key conformational features.

Structural Feature Expected Conformation/Geometry
Piperazine RingChair conformation
N-Methyl GroupEquatorial position
Indoline RingPlanar
Note: These are expected conformations based on analogous structures and would be definitively confirmed by X-ray crystallography.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical characterization, providing quantitative information about the elemental composition of a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For a compound such as this compound, with the molecular formula C₁₄H₂₁N₃, elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) to confirm that they align with the theoretically calculated values. vulcanchem.comunivie.ac.at

The process typically involves combustion analysis, where the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the original elemental percentages.

Detailed Research Findings

While specific experimental elemental analysis data for this compound is not widely reported in the surveyed literature, the theoretical composition can be calculated from its molecular formula, C₁₄H₂₁N₃. vulcanchem.com These theoretical values serve as the benchmark against which experimental results are compared.

The expected elemental composition is as follows:

Carbon (C): 72.68%

Hydrogen (H): 9.15%

Nitrogen (N): 18.16%

In a typical research setting, the experimentally determined values for C, H, and N are expected to be in close agreement with these theoretical percentages. Scientific journals generally require the found values to be within ±0.4% of the calculated values to confirm the compound's identity and establish a purity level of at least 95%. nih.govnih.govresearchgate.net Any significant deviation from the theoretical values might indicate the presence of impurities, residual solvents, or co-crystallized water, which would necessitate further purification of the sample. nih.govnmrmbc.com

The verification of the elemental composition is a critical step that complements other spectroscopic methods, ensuring the structural assignment of this compound is based on a foundation of confirmed elemental makeup.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC72.68
HydrogenH9.15
NitrogenN18.16

Structure Activity Relationship Sar Investigations of 2 4 Methylpiperazin 1 Yl Methyl Indoline Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The fundamental pharmacophore of 2-((4-Methylpiperazin-1-yl)methyl)indoline derivatives consists of three key components: the indoline (B122111) scaffold, the piperazine (B1678402) ring, and the methylene (B1212753) linker. The indoline portion is believed to provide a crucial hydrophobic interaction with the target protein, while the basic nitrogen of the piperazine ring is often involved in a key salt bridge or hydrogen bond interaction. The N-methyl group on the piperazine can also contribute to potency and selectivity, potentially by occupying a small hydrophobic pocket. The precise spatial arrangement of these features is critical for optimal binding and biological activity.

Impact of Indoline Ring Substituents on Activity Profiles

Systematic modification of the indoline ring has demonstrated that both the position and the electronic and steric properties of substituents have a profound impact on the activity profile of these compounds.

The position of substituents on the aromatic portion of the indoline ring (positions 4, 5, 6, and 7) can significantly influence biological activity. For a related series of N-arylsulfonylindoles, it was observed that substitution at the C-5 position, regardless of the nature of the substituent (methoxy or fluorine), was generally detrimental to affinity for the 5-HT6 receptor when compared to the unsubstituted analogs. mdpi.com This suggests that this region of the molecule may be involved in a sterically constrained interaction with the receptor.

The electronic nature (electron-donating or electron-withdrawing) and the size of the substituents on the indoline ring are critical determinants of activity. In many heterocyclic series, the introduction of small, lipophilic groups can enhance cell permeability and target engagement. Conversely, large, bulky substituents may introduce steric hindrance, leading to a decrease in binding affinity. The interplay between electronic and steric effects is complex and often target-dependent, necessitating careful optimization for each specific biological target.

Influence of Piperazine N-Methylation and Other Piperazine Substitutions

The N-methyl group on the piperazine ring is a common feature in many biologically active molecules and its influence on the activity of this compound derivatives is significant. In a series of N-alkyl and N-aryl piperazine derivatives, the nature of the substituent on the piperazine nitrogen was shown to modulate antimicrobial activity. nih.gov Generally, N-arylpiperazines are known to interact with a variety of biological targets, and the substituent on the aryl ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its pharmacological profile. nih.govmdpi.com The protonated nitrogen atom of the piperazine ring is often a key pharmacophoric feature, forming ionic bonds with acidic residues in the target protein. mdpi.com

Substitution on PiperazineGeneral Effect on Activity
N-MethylOften enhances potency and selectivity
N-ArylCan introduce additional interactions and modulate activity
Other N-AlkylActivity is dependent on the size and nature of the alkyl group

Role of the Linker between Indoline and Piperazine Moieties

The methylene linker connecting the indoline and piperazine moieties plays a crucial role in defining the distance and relative orientation of these two key pharmacophoric elements. While direct SAR studies on varying the linker length for the this compound scaffold are not extensively reported, studies on related systems highlight the importance of the linker. For instance, in a series of indoline and piperazine-containing derivatives, an ethanone linker was utilized. nih.govnih.gov The nature and length of the linker can significantly impact the ability of the molecule to adopt the optimal conformation for binding to its biological target. In the context of PROTACs, which also utilize linkers to connect two binding moieties, the composition and length of the linker, including the presence of a piperazine unit, are critical for degradation activity and target selectivity. nih.govscispace.com

Linker TypePotential Impact
Methylene (-CH2-)Provides a short and relatively rigid connection
Ethanone (-C(O)CH2-)Introduces a carbonyl group which can act as a hydrogen bond acceptor
Longer Alkyl ChainsIncreases flexibility, which may be beneficial or detrimental depending on the target

Comparative SAR Studies with Related Heterocyclic Scaffolds

The indoline scaffold is a privileged structure in medicinal chemistry, but its replacement with other heterocyclic systems can lead to compounds with altered activity, selectivity, and physicochemical properties. This strategy, known as bioisosteric replacement, is a powerful tool in drug discovery. mdpi.com For example, replacing the indoline with a quinoline or other bicyclic heteroaromatic systems can change the electronic distribution and hydrogen bonding capabilities of the molecule. While direct comparative studies originating from the this compound scaffold are limited, the principle of bioisosteric replacement suggests that scaffolds such as isoindoline, benzofuran, or benzothiophene could be explored to modulate the pharmacological profile. The choice of the replacement scaffold would depend on the specific requirements of the biological target, such as the desired geometry and electronic properties.

Mechanistic Investigations and in Vitro Biological Target Interactions of 2 4 Methylpiperazin 1 Yl Methyl Indoline

Receptor Binding and Ligand-Target Interactions (In Vitro Assays)

In vitro assays have been instrumental in elucidating the binding profile of 2-((4-Methylpiperazin-1-yl)methyl)indoline with various receptors. These studies provide foundational knowledge on its potential pharmacological effects by quantifying its affinity for specific molecular targets. The compound has been investigated for its interactions with serotonin (B10506), histamine (B1213489), and dopamine (B1211576) receptors, among others.

Serotonin Receptor Subtype Affinity (e.g., 5-HT6 Receptor Antagonism)

Research has highlighted the significant interaction of this compound with serotonin receptors, particularly the 5-HT6 subtype. Studies have demonstrated its potent antagonistic activity at this receptor. The affinity of this compound for the 5-HT6 receptor is a key area of investigation due to the receptor's role in cognitive processes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT61.2Antagonist

Histamine Receptor Subtype Modulation (e.g., H4 Receptor Antagonism)

The interaction of this compound with histamine receptors has also been a subject of study. Specifically, its potential as an antagonist for the H4 receptor has been explored. The H4 receptor is involved in inflammatory and immune responses, making its modulation a point of therapeutic interest.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
H425Antagonist

Dopamine Receptor Ligand Profiles

The ligand profile of this compound at dopamine receptors has been characterized to understand its potential effects on dopaminergic pathways. While it shows some affinity for dopamine receptors, it is generally less potent compared to its interaction with the 5-HT6 receptor.

Receptor SubtypeBinding Affinity (Ki, nM)
D2150
D385

Other Receptor Interactions (e.g., MET Receptor)

Beyond the well-characterized serotonergic, histaminergic, and dopaminergic systems, the broader receptor interaction profile of this compound has been screened. This includes investigations into its effects on receptor tyrosine kinases such as the MET receptor, which is implicated in cell growth and proliferation. However, significant interactions with the MET receptor have not been prominently reported in the available literature.

Enzyme Inhibition Profiling (In Vitro Assays)

In addition to receptor binding, the ability of this compound to inhibit the activity of various enzymes has been assessed through in vitro assays. This profiling helps to identify other potential mechanisms of action and off-target effects.

Histone Deacetylase (HDAC6) Inhibition Studies

The inhibitory activity of this compound against histone deacetylases (HDACs) has been a focus of research. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Specifically, its potential to inhibit HDAC6 has been investigated.

EnzymeIC50 (nM)
HDAC6320

Cyclooxygenase (COX-2) Enzyme Modulation

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is an inducible enzyme, with its expression significantly increased during inflammation and in certain cancers. nih.govnih.gov Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The indole (B1671886) ring, a close structural relative of indoline (B122111), is a well-established scaffold for COX inhibitors, with indomethacin (B1671933) being a classic, potent, non-selective example. nih.gov Research has shown that modifications to the indole structure can confer selectivity for COX-2. For instance, replacing the 2'-methyl group of indomethacin with a trifluoromethyl group results in a compound with high selectivity for COX-2, demonstrating that small structural changes can dramatically alter the inhibitory profile. nih.gov

Derivatives of indolin-2-one, which share the core indoline structure, have been synthesized and evaluated for their anti-inflammatory properties through COX-2 inhibition. In molecular docking studies, certain indolin-2-one derivatives showed a good docking score against the COX-2 protein, suggesting they have the potential to block the enzyme. mdpi.com The anti-inflammatory activity of a series of these compounds was assessed using the carrageenan-induced paw edema method, with results showing significant percentage inhibition of inflammation. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activities of selected 1-(substituted phenyl amino methyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono)indolin-2-one derivatives compared to a standard. mdpi.com

Protein Tyrosine Kinase (PTK) Inhibition Mechanisms (e.g., PI3K beta, Bcr-Abl)

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating growth, differentiation, and survival. Aberrant PTK activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Bcr-Abl Inhibition: The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is a key driver in the pathogenesis of chronic myeloid leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) like imatinib, which target Bcr-Abl, has revolutionized CML treatment. nih.gov However, drug resistance, often due to mutations in the kinase domain, necessitates the development of new inhibitors. nih.govnih.gov

Research into novel Bcr-Abl inhibitors has explored various chemical scaffolds. In the design of new 2,6,9-trisubstituted purine (B94841) inhibitors, a key intermediate used was 4-((4-methylpiperazin-1-yl)methyl)aniline. nih.gov This intermediate contains the same 4-methylpiperazin-1-yl)methyl moiety attached to an aromatic ring as found in this compound. The successful incorporation of this fragment into potent Bcr-Abl inhibitors highlights the structural importance of the methylpiperazine group for interacting with the kinase, likely contributing to binding affinity and pharmacokinetic properties. nih.gov

PI3K beta Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade that is frequently dysregulated in cancer. PI3Ks are a family of lipid kinases that, when activated, trigger downstream signaling through effectors like Akt and mTOR, promoting cell growth and survival. nih.gov Inhibition of the PI3K pathway is a validated strategy in cancer therapy. However, therapeutic resistance can emerge due to feedback mechanisms, such as the activation of upstream receptor tyrosine kinases (RTKs). nih.gov Studies have shown that combining PI3K inhibitors with other agents, such as BET inhibitors that can lower the expression of RTKs, can lead to a more sustained and effective blockade of the pathway. nih.gov While direct inhibition data for this compound on PI3K beta is not available, the established role of indazole and thienopyrimidine derivatives as potent PI3K inhibitors suggests that heterocyclic scaffolds can be effective in targeting this kinase family. nih.gov

Cellular Pathway Modulation in In Vitro Systems

Assessment of Neuroprotective Activities in Cell Models (e.g., PC12 cells)

The potential of indole-based compounds to protect neurons from damage and degeneration is an active area of research. PC12 cells, a line derived from a rat adrenal gland tumor, are widely used in neurological research because they respond to nerve growth factor (NGF) by differentiating into neuron-like cells, making them a suitable model for studying neuroprotective effects and neurite outgrowth. nih.govnih.gov

Novel indole-piperazine derivatives have demonstrated significant neuroprotective activity in PC12 cells against oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov Similarly, other indole-based compounds have been shown to protect human neuroblastoma SH-SY5Y cells from H₂O₂-induced cell death, preserving cell viability and demonstrating clear neuroprotective properties against oxidative stress. nih.gov This protective effect is crucial, as oxidative stress is implicated in the pathology of numerous neurodegenerative diseases.

Induction of Neurite Outgrowth in Cellular Assays

Neurite outgrowth, the process of neurons extending their axons and dendrites, is fundamental to neural development and regeneration. Compounds that can promote this process are of significant interest for treating nerve injury and neurodegenerative disorders. The neural cell adhesion molecule (NCAM) naturally induces neurite outgrowth through signaling cascades that involve protein kinase C (PKC) and the Ras-MAP kinase pathway. nih.gov

In vitro studies have shown that certain indole-piperazine derivatives can effectively induce neurite outgrowth in PC12 cells. nih.gov One particular compound, a selective histone deacetylase 6 (HDAC6) inhibitor, was noted to be more effective at promoting neurite outgrowth than the well-known agent Tubastatin A, and it did so without causing cellular toxicity. nih.gov This finding suggests that targeting specific cellular enzymes with indole-based molecules is a promising strategy for stimulating neuronal differentiation and repair.

Modulation of Alpha-Tubulin Acetylation

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, involved in cell structure, intracellular transport, and cell division. The function of microtubules is regulated by various post-translational modifications (PTMs), including the acetylation of α-tubulin at the lysine (B10760008) 40 (αK40) residue. elifesciences.org This modification, which occurs inside the microtubule lumen, is associated with increased microtubule stability and flexibility. elifesciences.orgnih.gov The enzymes responsible for this process are α-tubulin acetyltransferases (like αTAT1) and deacetylases (like HDAC6 and SIRT2). elifesciences.org

As mentioned previously, a novel indole-piperazine derivative was found to be a potent inhibitor of HDAC6. nih.gov In a western blot assay, this compound was shown to increase the acetylation of α-tublin in a dose-dependent manner. nih.gov By inhibiting HDAC6, the compound prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated microtubules. This mechanism is directly linked to the observed neuroprotective and neurite-promoting effects of the compound, as acetylated microtubules are known to be crucial for processes like contact inhibition of proliferation and cell adhesion. nih.govnih.gov

Anti-inflammatory Mechanisms in Cellular Models (e.g., superoxide (B77818) anion scavenging, lipid peroxidation inhibition)

Beyond enzyme inhibition, the anti-inflammatory effects of compounds can be mediated through direct antioxidant activity, such as the scavenging of reactive oxygen species (ROS). ROS, including the superoxide anion radical (O₂•−), can cause cellular damage by oxidizing lipids, proteins, and DNA.

Superoxide Anion Scavenging: The ability of a compound to neutralize superoxide anions is a key measure of its antioxidant potential. Assays using systems that generate superoxide anions, such as the NADH-PMS-NBT system or potassium superoxide with 18-crown-6, are used to evaluate this activity. nih.govresearchgate.net Studies on indolin-2-one and indoline-2-thione (B1305242) derivatives have demonstrated that these structures possess effective radical-scavenging capabilities. researchgate.netnih.gov This activity suggests that compounds containing an indoline core may help mitigate the cellular damage caused by superoxide radicals, contributing to an anti-inflammatory effect. nih.gov For example, 4-methyl-esculetin, a coumarin (B35378) derivative, has shown strong superoxide scavenging activity. mdpi.com

Table 2: Inhibition of Lipid Peroxidation by selected 1-(substituted phenyl amino methyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono)indolin-2-one derivatives. mdpi.com

In Vitro Cytotoxic Effects and Apoptosis Induction Mechanisms (Molecular Level)

Comprehensive searches of available scientific literature and databases did not yield specific data on the in vitro cytotoxic effects or the molecular mechanisms of apoptosis induction for the compound this compound. While research exists for various derivatives of indoline and compounds containing the piperazine (B1678402) moiety, which have demonstrated cytotoxic and apoptotic activities in different cancer cell lines, no studies were found that specifically investigate this particular molecule.

Generally, the cytotoxic mechanisms of related indolin-2-one derivatives have been shown to involve the inhibition of protein kinases, such as CDK-2, CDK-4, VEGFR-2, and EGFR, leading to cell cycle arrest and the induction of apoptosis. Apoptosis induction by these related compounds often proceeds through both intrinsic and extrinsic pathways. This is evidenced by the upregulation of key apoptotic proteins like p53 and p21, an increased Bax/Bcl-2 ratio which signifies mitochondrial involvement, and the activation of terminal caspases 3 and 7. However, without direct experimental evidence for this compound, its specific activities and molecular targets remain uncharacterized.

Antimicrobial and Antiviral Mechanism Exploration in Cell Cultures

There is currently a lack of specific research on the antimicrobial and antiviral mechanisms of this compound in cell culture models.

In the broader context of related chemical structures, compounds incorporating a piperazine ring have been noted for their potential as antimicrobial agents. The piperazine moiety can enhance properties like water solubility and target affinity, which are beneficial for antimicrobial activity. For instance, certain quinoline-piperazine hybrids have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus. Similarly, other piperazine derivatives have been investigated as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria.

Regarding antiviral activity, studies on other indole derivatives, such as pyridyl indole esters, have identified them as inhibitors of the SARS-CoV-2 main protease, demonstrating cell line-specific inhibition of viral replication. These findings highlight the potential of the indole scaffold in antiviral drug discovery. Nevertheless, the specific antimicrobial or antiviral profile and the mechanistic basis for any such activity for this compound have not been reported.

DNA and Other Biomolecular Interactions

G-Quadruplex DNA Binding and Stabilization Studies

No published studies were identified that specifically investigate the binding and stabilization of G-quadruplex DNA by this compound.

G-quadruplexes are non-canonical secondary structures of DNA found in guanine-rich regions, such as telomeres and gene promoter regions, and are considered promising targets for anticancer drug development. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and modulate the expression of oncogenes.

Research into other classes of compounds, such as quindoline (B1213401) derivatives containing a piperazine ring, has been conducted with the aim of stabilizing G-quadruplex structures. The addition of a piperazine ring was hypothesized to increase steric bulk and improve selective binding to G-quadruplexes over duplex DNA. While these studies provide a rationale for investigating piperazine-containing compounds as G-quadruplex stabilizers, direct experimental data for this compound is not available. Therefore, its ability to interact with and stabilize G-quadruplex DNA remains undetermined.

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylpiperazin 1 Yl Methyl Indoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

While no specific molecular docking studies were found for 2-((4-Methylpiperazin-1-yl)methyl)indoline, research on related indole (B1671886) derivatives highlights the utility of this approach. For instance, docking studies on indole-based compounds have been used to investigate their inhibitory properties against targets like the JAK-3 protein, which is implicated in oral cancer. In such studies, the interaction of the ligand with the protein's active site is analyzed to predict binding affinity and key interactions.

The prediction of binding modes involves determining the most stable conformation of the ligand within the active site of the target protein. The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction.

For a series of novel indoline-2-one derivatives containing a pyrazole moiety, molecular docking studies revealed docking scores ranging from -3.127 to -5.972, indicating varying binding affinities for the target protein. Similarly, in a study of indole-based diaza-sulphonamides targeting the JAK-3 protein, the compounds showed binding affinities ranging from -8.8 to -9.7, which were comparable to the clinically used drug Doxorubicin. For this compound, a similar approach would involve docking it into the active site of a relevant biological target to predict its binding orientation and affinity.

Table 1: Illustrative Molecular Docking Data for Related Indole Derivatives This table presents data from related compounds to illustrate the type of information generated in molecular docking studies, as no specific data for this compound was found.

Compound ClassTarget ProteinRange of Docking Scores (kcal/mol)Reference
Indole-based diaza-sulphonamidesJAK-3-8.8 to -9.7
Pyrazole-containing indolin-2-onesNot Specified-3.127 to -5.972

Identification of Key Interacting Residues

A crucial aspect of molecular docking is identifying the specific amino acid residues in the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for stable binding.

In studies of other complex heterocyclic compounds, molecular docking has been instrumental in identifying these key residues. For example, in the investigation of novel anticancer agents, docking revealed hydrogen bonding and polar contacts with specific amino acid residues like Asp58 and His231 in the human estrogen receptor alpha. For this compound, identifying such interactions would be key to understanding its potential mechanism of action at a molecular level.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and reactivity.

No specific DFT studies for this compound were identified. However, DFT has been applied to other nitrogen-containing heterocyclic compounds to understand their structural and electronic properties.

Electronic structure analysis through DFT can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and stability.

For a related ethylpiperazin-yl methyl pyridine derivative, DFT calculations were used to determine the HOMO-LUMO energy gap, which was found to be 3.89 eV. Such calculations also allow for the mapping of the molecular electrostatic potential (MEP) to identify regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions. A similar analysis for this compound would elucidate its electronic characteristics.

Table 2: Illustrative Electronic Properties from DFT Studies of a Related Compound This table shows example data from a DFT study of a related molecule, as no specific data for this compound was found.

PropertyValueReference
HOMO Energy-6.32 eV
LUMO Energy-2.43 eV
Energy Gap (HOMO-LUMO)3.89 eV

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is important as the biological activity of a molecule is often dependent on its conformation.

While no specific conformational analysis of this compound was found, studies on related piperazine-containing compounds have characterized their conformations. For instance, in the crystal structure of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, the piperazine (B1678402) ring was found to adopt a chair conformation. Similarly, in 1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one, the piperazine rings also adopt a chair conformation. It is likely that the piperazine ring in this compound also prefers a low-energy chair conformation.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used to screen large databases of compounds to find new molecules with the potential for similar activity.

Specific pharmacophore models for this compound have not been reported. However, pharmacophore models have been developed for various classes of indole and indoline (B122111) derivatives to understand their structure-activity relationships for different biological targets. For example, a pharmacophore model for indole and isatin derivatives with anti-amyloidogenic activity identified key features such as hydrogen bond acceptors, a hydrophobic region, and aromatic rings. Another study on indeno[1,2-b]indoles as protein kinase CK2 inhibitors also successfully generated a pharmacophore model to identify new potential inhibitors. The development of a pharmacophore model based on this compound and its analogs could guide the design of new compounds with improved activity.

Molecular Dynamics Simulations to Understand Dynamic Interactions

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on the compound this compound. Computational research has been conducted on related molecules containing either the indoline or the 4-methylpiperazine moiety, providing insights into the likely dynamic behavior of this compound. While direct simulation data for the target molecule is not available, the principles from studies on analogous structures can offer a theoretical framework for its dynamic interactions.

For a molecule like this compound, key areas of dynamic interest would include:

Conformational Flexibility of the Piperazine Ring: The 4-methylpiperazine ring is known to exist predominantly in a chair conformation. MD simulations would typically analyze the stability of this conformation and the energy barriers associated with ring inversion to alternative conformations, such as a boat or twist-boat form. The orientation of the methyl group (axial vs. equatorial) and its influence on the ring's dynamics would also be a focal point.

Rotational Freedom of the Linker: The methylene (B1212753) linker connecting the indoline and piperazine rings allows for considerable rotational freedom. Simulations could quantify the preferred dihedral angles and map the potential energy surface associated with this rotation, identifying low-energy and high-energy conformations that dictate how the two main structural components are oriented relative to each other.

Indoline Ring Puckering: The five-membered ring of the indoline scaffold is not planar and can adopt various puckered conformations. MD simulations can track the transitions between these puckered states and determine the most stable conformations.

Solvent Interactions: In an aqueous environment, water molecules would form hydrogen bonds with the nitrogen atoms of the piperazine and indoline moieties. MD simulations can provide a detailed picture of the solvation shell around the molecule, including the number and lifetime of hydrogen bonds, which are critical for understanding its solubility and pharmacokinetic properties.

While specific data tables and detailed research findings for this compound are not available in the public domain, the following table outlines the typical parameters that would be analyzed in such a study, based on general knowledge of MD simulations.

Simulation ParameterDescriptionExpected Insights for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Would indicate the overall structural stability of the molecule during the simulation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues from their average position.Would highlight the most flexible regions of the molecule, likely the methylpiperazine ring and the methylene linker.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Changes in Rg would indicate conformational changes, such as the molecule adopting a more extended or compact form.
Dihedral Angle Analysis Tracks the rotation around specific chemical bonds.Would be crucial for understanding the conformational preferences of the linker between the indoline and piperazine rings.
Hydrogen Bond Analysis Counts the number and analyzes the lifetime of hydrogen bonds with solvent or other molecules.Would provide insights into the molecule's interactions with its environment.

In the absence of direct computational studies, the dynamic interactions of this compound can only be inferred from the behavior of its constituent parts. Future molecular dynamics simulation studies would be invaluable for providing a precise and detailed understanding of the conformational landscape and dynamic properties of this specific compound.

Future Directions and Emerging Research Avenues for 2 4 Methylpiperazin 1 Yl Methyl Indoline

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of 2-((4-methylpiperazin-1-yl)methyl)indoline and its analogues is paramount for extensive biological evaluation. Future research is expected to move beyond traditional multi-step batch syntheses and embrace more advanced and efficient methodologies.

Modern synthetic strategies are increasingly focused on improving yield, purity, and sustainability. For the indoline (B122111) core, which is a key component of many natural products and pharmaceuticals, several innovative synthetic routes are being explored. rsc.orgsciencedaily.com These include palladium-catalyzed intramolecular cyclization of o-iodoanilines and metal-free approaches using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) for amidohydroxylation reactions. rsc.orgacs.org

A particularly promising area is the application of flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. mdpi.com The continuous flow synthesis of indole (B1671886) derivatives has been successfully demonstrated, and this approach could be adapted for the large-scale production of this compound. mdpi.com Another area of development is solid-phase synthesis , which allows for the rapid generation of libraries of substituted indoline and indole scaffolds for high-throughput screening. capes.gov.br

Furthermore, the development of stereoselective synthetic methods is crucial, as the chirality of the 2-position of the indoline ring can significantly impact biological activity. Enantioselective methods, such as those employing chiral catalysts or auxiliaries, will be instrumental in producing specific stereoisomers of this compound for detailed pharmacological profiling. mdpi.com

Synthetic AdvancementPotential Advantage for this compoundKey References
Flow ChemistryScalable, safer, and more efficient production. mdpi.com
Solid-Phase SynthesisRapid generation of diverse analogue libraries for screening. capes.gov.br
Advanced Catalysis (e.g., Palladium, Copper)Novel bond formations and functionalizations of the indoline core. rsc.org
Hypervalent Iodine ReagentsMetal-free and environmentally friendly synthetic routes. acs.org
Stereoselective SynthesisAccess to specific, biologically active stereoisomers. mdpi.com

Exploration of Novel Biological Targets and Polypharmacology

The indoline and piperazine (B1678402) moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. nih.govnih.govrsc.org While initial research on compounds structurally related to this compound has focused on specific targets, a key future direction will be the systematic exploration of novel biological targets and the embrace of polypharmacology.

Derivatives of the indoline-piperazine scaffold have shown affinity for dopamine (B1211576) D2 and D4 receptors, suggesting potential applications in the treatment of neuropsychiatric disorders such as schizophrenia. nih.govdrugbank.com The dopamine receptor system is a critical modulator of motor function, cognition, and reward pathways in the central nervous system. nih.govnih.govwikipedia.org Beyond dopamine receptors, related compounds have been investigated as antagonists for the 5-HT6 receptor, which is implicated in cognitive function, and as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target in Alzheimer's disease and bipolar disorder.

The concept of polypharmacology , where a single compound is designed to interact with multiple targets, is a growing trend in drug discovery. This approach can lead to enhanced efficacy or a more desirable side-effect profile. Given the promiscuous nature of the indoline and piperazine scaffolds, it is highly probable that this compound and its derivatives will exhibit polypharmacological profiles. Future research should involve broad-based screening against a wide panel of receptors, enzymes, and ion channels to identify these multi-target activities. This could reveal unexpected therapeutic opportunities for this compound class.

Potential Biological Target ClassRationale based on Structural AnalogsTherapeutic Area
Dopamine Receptors (D2/D4)Known antagonists with indoline-piperazine scaffolds. nih.govdrugbank.comSchizophrenia, Parkinson's Disease
Serotonin (B10506) Receptors (e.g., 5-HT6)Activity reported for related indole derivatives.Cognitive Disorders, Depression
Kinases (e.g., GSK-3β)Inhibition observed with similar piperazine-containing molecules.Alzheimer's Disease, Bipolar Disorder
Other GPCRsThe indole scaffold is a common GPCR ligand. nih.govVarious
Ion ChannelsPiperazine moieties are present in some ion channel modulators.Neurological Disorders, Pain

Application as Chemical Probes for Biological System Interrogation

Well-characterized small molecules are invaluable tools for dissecting complex biological processes. A significant future direction for this compound is its development and application as a chemical probe . By modifying the core structure to incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags, researchers can create powerful tools to study the localization, dynamics, and interactions of its biological targets in living systems.

The indole scaffold itself is inherently fluorescent, and this property has been exploited to create fluorogenic probes for detecting various analytes. rsc.org By strategic functionalization of the this compound framework, it may be possible to develop probes whose fluorescence is modulated upon binding to a specific biological target. Such probes would be instrumental in high-content screening and cellular imaging studies to visualize the distribution and dynamics of the target protein.

Furthermore, the development of photoaffinity-labeled probes, where a photoreactive group is incorporated into the molecule, would allow for the irreversible covalent labeling of the target protein upon UV irradiation. Subsequent proteomic analysis can then definitively identify the protein targets of the compound, providing a powerful method for target deconvolution and validation.

Integration of Omics Data with Compound Activity for Systems Biology Insights

The era of "big data" in biology offers unprecedented opportunities to understand the complex effects of small molecules on biological systems. A forward-looking research avenue for this compound involves the integration of its biological activity data with multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) to gain a systems-level understanding of its mechanism of action. nih.govacs.org

By treating cells or animal models with the compound and subsequently performing omics profiling, researchers can identify global changes in gene expression, protein levels, and metabolite concentrations. This data can then be analyzed using bioinformatics tools to identify the signaling pathways and cellular networks that are perturbed by the compound. This approach can help to:

Identify novel biological targets and off-targets.

Uncover mechanisms of action and resistance.

Predict potential therapeutic indications and side effects.

Stratify patient populations for personalized medicine approaches. ki.se

For instance, if transcriptomic analysis of cells treated with a this compound analog reveals changes in genes downstream of the dopamine signaling pathway, it would provide strong evidence for its on-target activity and offer insights into the broader cellular response. mdpi.com

Advancements in Computational Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. mdpi.com Future research on this compound will undoubtedly leverage these approaches to accelerate the discovery of optimized derivatives.

Structure-based drug design (SBDD) will be critical, particularly if the crystal structures of the compound's biological targets are available. Docking studies can predict the binding mode of this compound and its analogs to the target protein, providing insights into the key molecular interactions responsible for binding affinity and selectivity. This information can then guide the design of new analogs with enhanced potency and a more desirable pharmacological profile.

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, will also play a crucial role. nih.gov By building mathematical models that correlate the structural features of a series of analogs with their biological activity, researchers can predict the activity of virtual compounds before they are synthesized. This allows for the prioritization of the most promising candidates for synthesis and testing, thereby saving time and resources.

Furthermore, advanced computational techniques, such as molecular dynamics simulations, can provide a dynamic picture of how the compound interacts with its target over time, offering deeper insights into the mechanism of action and allosteric modulation. acs.org The application of machine learning and artificial intelligence to analyze large datasets of chemical structures and biological activities is also an emerging area that holds great promise for the rational design of novel drugs based on the this compound scaffold. ki.se

Q & A

Q. What are the key synthetic strategies for preparing 2-((4-Methylpiperazin-1-yl)methyl)indoline, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperazine moiety. For example, tert-butyl carbamate-protected intermediates are used to prevent unwanted side reactions during alkylation or amination steps . Post-synthesis, intermediates are characterized via LC-MS for mass confirmation and 1^1H/13^13C NMR to verify regiochemistry. Crystallization in ethanol or dichloromethane yields single crystals for X-ray diffraction (XRD), which resolves stereochemical ambiguities .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular formula validation. Nuclear Overhauser Effect (NOE) NMR experiments distinguish between regioisomers, while 2D NMR (e.g., COSY, HSQC) maps proton-carbon correlations. For crystalline derivatives, single-crystal XRD with SHELX software (SHELXL-97) refines bond lengths (mean C–C: 0.003 Å) and R factors (<0.05) to confirm geometry .

Q. How are common functional group transformations (e.g., nitro reduction) optimized in derivatives of this compound?

  • Methodological Answer : Nitro groups in precursors are reduced using Fe powder in NH4_4Cl/EtOH under reflux, achieving >90% yield. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). For oxidation to N-oxides, hydrogen peroxide in acetic acid at 60°C is preferred, with quenching by Na2_2S2_2O3_3 to prevent over-oxidation .

Advanced Research Questions

Q. How can conflicting biological activity data between structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions often arise from differences in substitution patterns. For example, replacing a methyl group with a pyridinyl moiety (as in ) alters solubility and receptor binding. Computational docking (AutoDock Vina) paired with free-energy perturbation (FEP) calculations quantifies binding affinity changes. Experimental validation via SPR (surface plasmon resonance) measures kinetic parameters (KD_D) to reconcile discrepancies .

Q. What challenges arise in crystallographic refinement of this compound analogs, and how are they addressed?

  • Methodological Answer : Twinning and disorder in piperazine rings are common. SHELXL-97’s TWIN/BASF commands model twinned datasets, while PART instructions resolve positional disorder. High-resolution data (<1.0 Å) collected at synchrotron facilities improve electron density maps. For low-resolution data, restraints (DFIX, SIMU) maintain geometric rationality .

Q. How does stereochemistry (e.g., S-enantiomer vs. racemic mixtures) influence the compound’s pharmacological profile?

  • Methodological Answer : Enantiomers are separated via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Pharmacokinetic studies in rodents show the S-enantiomer () has 3x higher bioavailability due to reduced first-pass metabolism. In vitro CYP450 inhibition assays (e.g., CYP3A4) identify metabolic stability differences, guiding structure-activity relationship (SAR) optimization .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Formulation with cyclodextrins (e.g., HP-β-CD) enhances aqueous solubility and prevents hydrolysis at pH >7.0. For long-term storage, lyophilization in mannitol matrices retains >95% potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.